molecular formula C11H16O2 B3376588 (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1212112-49-6

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No.: B3376588
CAS No.: 1212112-49-6
M. Wt: 180.24 g/mol
InChI Key: OXCJDAQAKNOBAD-VIFPVBQESA-N
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Description

(1S)-1-[4-(Propan-2-yloxy)phenyl]ethan-1-ol (CAS 1212112-49-6) is a chiral secondary alcohol with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . Its structure features a propan-2-yloxy (isopropyl ether) group at the para position of a benzene ring and a stereogenic (1S)-configured ethanol moiety. The compound’s SMILES notation is CC(Oc1ccc(cc1)C@@HC)C, emphasizing its ether linkage and chiral center .

This molecule is commercially available in milligram to gram quantities, with purity levels suitable for research applications. Pricing ranges from $464 (50 mg) to $8,134 (10 g), reflecting its specialized synthesis and enantiomeric purity .

Properties

IUPAC Name

(1S)-1-(4-propan-2-yloxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCJDAQAKNOBAD-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212112-49-6
Record name (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol typically involves the reaction of 4-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the intermediate 4-(propan-2-yloxy)acetophenone, which is then reduced using a suitable reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the ethan-1-ol moiety.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(propan-2-yloxy)benzoic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmacological agent, particularly in the context of developing GPR88 agonists. GPR88 is a receptor implicated in various neurological disorders, making it a target for therapeutic intervention. Research indicates that modifications to the compound's structure can enhance its potency and brain bioavailability, which is critical for central nervous system drugs .

Case Study: Structure-Activity Relationship (SAR) Studies

A study focused on the synthesis and evaluation of (4-alkoxyphenyl)glycinamides demonstrated how structural modifications can influence biological activity. The findings suggest that fine-tuning the lipophilicity of compounds similar to (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol can significantly affect their pharmacokinetic profiles .

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. This characteristic is crucial for developing materials that can mitigate oxidative stress in biological systems or environmental contexts. Studies have quantified the antioxidant activity of these compounds using various assays, highlighting their potential utility in health-related applications .

Case Study: Synthesis and Evaluation

An investigation into aryloxyaminopropanol derivatives demonstrated their synthesis and subsequent evaluation for antioxidant activity. The methods employed included UV-VIS spectroscopy and HPLC for separation and analysis, indicating robust methodologies applicable to this compound .

Mechanism of Action

The mechanism of action of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Substituent Variations: Ether vs. Alkyl Groups

  • 1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3): Molecular Formula: C₁₀H₁₄O Key Difference: Replaces the propan-2-yloxy group with a methyl substituent. Impact: The absence of an ether linkage reduces polarity and likely decreases solubility in polar solvents compared to the target compound. The simpler structure may lower synthetic complexity but limit utility in reactions requiring oxygen-based directing groups .
  • 1-[4-(Propan-2-yl)phenyl]ethan-1-ol (CAS 1475-10-1):

    • Molecular Formula : C₁₁H₁₆O
    • Key Difference : Features an isopropyl group instead of the propan-2-yloxy ether.
    • Impact : The lack of an oxygen atom reduces molecular weight (164.25 g/mol vs. 180.24 g/mol) and alters electronic properties. This compound is a liquid at room temperature, suggesting higher volatility than the target compound .

Positional Isomerism

  • 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol :
    • Key Difference : Propan-2-yloxy group at the meta (3-position) instead of para (4-position) on the benzene ring.
    • Impact : Altered steric and electronic environments may affect binding affinity in biological systems or regioselectivity in synthetic reactions .

Brominated Derivatives

  • (1S)-2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol (CAS 1175845-77-8): Molecular Formula: C₁₄H₁₂Br₂O Key Differences: Incorporates bromine atoms at the ethanol and biphenyl moieties. Impact: Increased molecular weight (356.06 g/mol) and density (1.654 g/cm³) compared to the target compound. Bromination enhances electrophilicity, making it suitable for cross-coupling reactions .
  • (1S)-2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol (CAS 1955523-31-5): Molecular Formula: C₁₂H₁₆BrNO₄S Key Differences: Contains a morpholine sulfonyl group and bromine.

Data Table: Key Properties of Compared Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Notable Properties
(1S)-1-[4-(Propan-2-yloxy)phenyl]ethan-1-ol (1212112-49-6) C₁₁H₁₆O₂ 180.24 Para-propan-2-yloxy, (1S)-ethanol Not specified Chiral, ether linkage
1-(4-Methylphenyl)-1-propanol (25574-04-3) C₁₀H₁₄O 150.22 Para-methyl Not specified Simpler alkyl substituent
1-[4-(Propan-2-yl)phenyl]ethan-1-ol (1475-10-1) C₁₁H₁₆O 164.25 Para-isopropyl Liquid Higher volatility
(1S)-2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol (1175845-77-8) C₁₄H₁₂Br₂O 356.06 Brominated ethanol, biphenyl Solid (predicted) High density (1.654 g/cm³)
(1S)-2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol (1955523-31-5) C₁₂H₁₆BrNO₄S 350.23 Morpholine sulfonyl, bromine Not specified Electron-withdrawing sulfonyl group

Biological Activity

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, also known as a propan-2-yloxy phenyl compound, has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₆O₂
  • SMILES : CC@@HO
  • InChI : InChI=1S/C11H16O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1

The compound features a hydroxyl group (-OH), which is crucial for its biological activity through hydrogen bonding interactions with various biological targets.

The mechanism of action of this compound involves:

  • Binding Affinity : The compound interacts with specific enzymes or receptors, modulating biological pathways. Its structural features allow it to bind effectively at active sites, influencing enzymatic reactions and cellular signaling.
  • Enzyme Interaction : Studies suggest that the compound may act as an enzyme probe, facilitating the exploration of metabolic pathways and enzyme specificity .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth. For example:

PathogenMinimum Inhibitory Concentration (MIC)
N. meningitidis64 μg/mL
H. influenzae32 μg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's structural characteristics may also confer anti-inflammatory properties. It is hypothesized that it can modulate inflammatory pathways by interacting with specific receptors involved in inflammation regulation. However, detailed studies are needed to elucidate these effects fully.

Study on Antichlamydial Activity

In a study focusing on antichlamydial agents, derivatives similar to this compound were synthesized and tested for their ability to inhibit Chlamydia growth. The results indicated significant reductions in infectious bodies when treated with these compounds, highlighting their potential as therapeutic agents against chlamydial infections.

Research Findings and Future Directions

Current research emphasizes the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. Understanding its metabolic stability and interactions within biological systems will be crucial for its development as a therapeutic agent.

Summary of Key Findings

AspectFindings
Antimicrobial ActivityEffective against N. meningitidis and H. influenzae
Anti-inflammatory PotentialModulates inflammatory pathways (needs further study)
Mechanism of ActionInteracts with enzymes/receptors; affects metabolic pathways

Q & A

Q. What are the established synthetic routes for (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via asymmetric reduction of the corresponding ketone precursor, 1-[4-(propan-2-yloxy)phenyl]ethan-1-one, using chiral catalysts like (R)- or (S)-BINAP-ligated transition metals (e.g., Ru or Rh). For example, enzymatic reduction with alcohol dehydrogenases (ADHs) offers high enantioselectivity . Characterization via chiral HPLC or polarimetry is critical to confirm stereochemical purity. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize racemization .

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR can confirm the structure, with diagnostic peaks for the chiral alcohol (δ ~4.8–5.2 ppm, multiplet) and isopropoxy group (δ ~1.2–1.4 ppm, doublet) .
  • IR : Hydroxyl stretch (~3200–3600 cm1^{-1}) and ether C-O stretch (~1100–1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C11_{11}H16_{16}O2_2, MW 180.23).
  • X-ray Crystallography : Resolves absolute stereochemistry .

Q. How does the propan-2-yloxy substituent influence the compound’s solubility and reactivity?

  • Methodological Answer : The isopropoxy group enhances lipophilicity (logP ~1.8), improving membrane permeability but reducing aqueous solubility. Its steric bulk may hinder nucleophilic attack at the benzylic position. Comparative studies with methoxy or ethoxy analogs using Hammett substituent constants (σ\sigma) can quantify electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for enantioselective syntheses of this compound?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials, unoptimized reaction conditions, or inadequate chiral resolution. Systematic DOE (Design of Experiments) approaches, including fractional factorial designs, can identify critical variables (e.g., solvent polarity, catalyst/substrate ratio). Replicating protocols with rigorous QC (e.g., GC-MS for byproduct analysis) is essential .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • QSAR Modeling : Use descriptors like molar refractivity, topological surface area, and H-bonding capacity to correlate structure with activity.
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite.
  • MD Simulations : Assess binding stability and conformational changes over time .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer : Degradation pathways (oxidation, hydrolysis) must be mapped via accelerated stability studies (40°C/75% RH for 3 months). LC-MS identifies degradation products (e.g., ketone formation from alcohol oxidation). Storage recommendations: inert atmosphere (N2_2), desiccated, and −20°C for long-term stability .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining >99% ee?

  • Methodological Answer : Scale-up introduces mixing inefficiencies and heat transfer limitations, risking racemization. Continuous-flow reactors improve mass/heat transfer. Immobilized chiral catalysts (e.g., silica-supported ADHs) enhance recyclability. In-line PAT (Process Analytical Technology) tools (e.g., FTIR) monitor ee in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol
Reactant of Route 2
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(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol

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